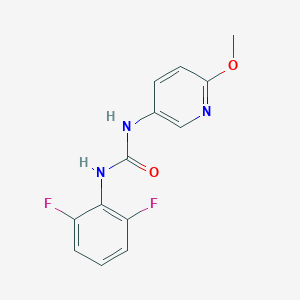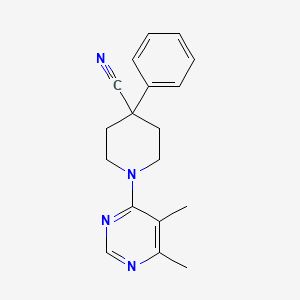
1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxypyridinyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea typically involves the reaction of 2,6-difluoroaniline with 6-methoxypyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting intermediate is then treated with an isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Investigation of its biological activity and potential as an inhibitor of certain biological pathways.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of advanced polymers or as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key amino acid residues in the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(pyridin-3-yl)urea: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2,6-Difluorophenyl)-3-(6-chloropyridin-3-yl)urea: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
1-(2,6-Difluorophenyl)-3-(6-methoxypyridin-3-yl)urea is unique due to the presence of both difluorophenyl and methoxypyridinyl groups, which can confer distinct chemical and biological properties. The methoxy group may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F2N3O2 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6-methoxypyridin-3-yl)urea |
InChI |
InChI=1S/C13H11F2N3O2/c1-20-11-6-5-8(7-16-11)17-13(19)18-12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H2,17,18,19) |
InChI Key |
OQGOJRGJFRXTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B12247502.png)
![5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12247515.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12247523.png)
![6-Methyl-2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12247524.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B12247537.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidine](/img/structure/B12247540.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12247547.png)
![2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247553.png)
![N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B12247555.png)
![2-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12247557.png)
![2-(5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247559.png)
![3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12247565.png)


